Crystalline Melting Point as a Purity and Storage Stability Benchmark Versus α-Haloacetophenone Analogs
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is a well-defined crystalline solid with a reported melting point of 109 °C (experimental) . In contrast, the corresponding α-bromoacetophenone (2-bromo-1,2-diphenylethanone) exists as a liquid or low-melting solid with a reported melting point range of 48–52 °C [1]. The 57–61 °C elevation in melting point for the tosylate derivative directly correlates with improved crystalline integrity under ambient storage, reduced sublimation loss during weighing, and enhanced batch-to-batch consistency in solid-dispensing workflows. For procurement officers evaluating long-term reagent stability across multi-year research programs, this physical state differentiation translates to quantifiably lower repurchase frequency and reduced assay variability attributable to reagent degradation.
| Evidence Dimension | Melting Point (Solid-State Stability Indicator) |
|---|---|
| Target Compound Data | 109 °C (experimental melting point) |
| Comparator Or Baseline | 2-Bromo-1,2-diphenylethanone (α-bromoacetophenone analog): 48–52 °C |
| Quantified Difference | Elevation of 57–61 °C |
| Conditions | Differential scanning calorimetry / capillary melting point determination |
Why This Matters
Higher melting point directly reduces sublimation loss during weighing and extends usable shelf life, lowering total procurement cost per effective experiment.
- [1] PubChem. 2-Bromo-1,2-diphenylethanone – Melting Point: 48–52°C. CID 102074. View Source
